molecular formula C5H11N2NaS2 B2402995 Sodium (2-(dimethylamino)ethyl)carbamodithioate CAS No. 2088499-23-2

Sodium (2-(dimethylamino)ethyl)carbamodithioate

Cat. No.: B2402995
CAS No.: 2088499-23-2
M. Wt: 186.27
InChI Key: OXTIFCKGNPYWNW-UHFFFAOYSA-M
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Description

Chemical Identity and Nomenclature

Sodium (2-(dimethylamino)ethyl)carbamodithioate is a specialized organosulfur compound with the molecular formula C₅H₁₁N₂NaS₂ and a molecular weight of 186.28 g/mol . Its IUPAC name, This compound , reflects its structural features: a carbamodithioate core (-N-C(=S)-S⁻) linked to a 2-(dimethylamino)ethyl group and a sodium counterion. The compound’s SMILES representation is CN(CCNC(=S)[S-])C.[Na+] , highlighting the dimethylaminoethyl chain and the dithiocarbamate moiety.

Table 1: Key Molecular Properties

Property Value
CAS Number 2088499-23-2
Molecular Formula C₅H₁₁N₂NaS₂
Molecular Weight 186.28 g/mol
SMILES CN(CCNC(=S)[S-])C.[Na+]
Synonyms Sodium dimethylaminoethyl dithiocarbamate; AR01DU1P

The compound is classified as a dithiocarbamate salt , distinguished by its tertiary amine substituent, which influences its solubility and reactivity.

Historical Development of Dithiocarbamate Chemistry

Dithiocarbamates emerged as a significant chemical class in the mid-20th century, with the first commercial fungicide, tetramethylthiuram disulfide , introduced in 1949. These compounds were initially valued for their broad-spectrum biocidal properties and cost-effective synthesis via the reaction of amines with carbon disulfide under alkaline conditions. This compound represents a specialized derivative developed to enhance metal-chelating capabilities and solubility in aqueous systems.

The synthesis of this compound follows a classic dithiocarbamate formation pathway:
$$
\text{N,N-dimethylethylenediamine} + \text{CS}2 + \text{NaOH} \rightarrow \text{C₅H₁₁N₂NaS₂} + \text{H}2\text{O}
$$
This method, optimized for industrial production, ensures high yields and purity by controlling stoichiometry and reaction temperature.

Position Within Organosulfur Compound Classifications

Organosulfur compounds are categorized by functional groups containing sulfur. This compound belongs to the dithiocarbamate subclass, characterized by the R₂N–C(=S)–S⁻ structure. Dithiocarbamates are further divided into monomeric (e.g., sodium dimethyldithiocarbamate) and chelating variants, with the latter forming stable complexes with transition metals.

Structural Comparison to Related Compounds

Compound Structure Key Difference
Sodium dimethyldithiocarbamate (CH₃)₂N–C(=S)–S⁻Na⁺ Lacks ethylamino side chain
Nabam (disodium ethylenebisdithiocarbamate) Na₂S₂C–N(CH₂)₂N–CS₂⁻ Polymer-forming bifunctional core
Ziram (zinc dimethyldithiocarbamate) Zn[(S₂CN(CH₃)₂]₂ Zinc coordination center

The dimethylaminoethyl group in this compound enhances its nucleophilicity, making it effective in precipitation of heavy metals (e.g., Cu²⁺, Pb²⁺) from wastewater. Its unique structure also facilitates applications in rubber vulcanization and polymer stabilization, where it acts as a radical scavenger.

Properties

IUPAC Name

sodium;N-[2-(dimethylamino)ethyl]carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S2.Na/c1-7(2)4-3-6-5(8)9;/h3-4H2,1-2H3,(H2,6,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTIFCKGNPYWNW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=S)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N2NaS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088499-23-2
Record name sodium (2-(dimethylamino)ethyl)carbamodithioate
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Sodium (2-(dimethylamino)ethyl)carbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Reactions

Molecular Formula : C₃H₆NNaS₂
Molar Mass : 136.21 g/mol
pKa : Approximately 5.4

The compound exhibits significant reactivity due to its structure, allowing it to participate in various chemical reactions:

  • Oxidation : Can be oxidized to form disulfides and other sulfur-containing compounds.
  • Reduction : Can be reduced to yield thiols and other reduced sulfur species.
  • Substitution : Involves nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles.

Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Scientific Research Applications

Sodium dimethyl carbamodithioate is utilized in several scientific research domains:

Organic Chemistry

  • Used as a reagent in the synthesis of various organic compounds, particularly thioesters and sulfur-containing compounds. Its unique structure allows for specific interactions in chemical reactions, making it valuable in synthetic pathways.

Biochemistry

  • Enzyme Studies : Acts as a probe to investigate enzyme mechanisms and protein-sulfur interactions. It can form covalent bonds with sulfur-containing amino acids, inhibiting enzyme activity and aiding in the understanding of catalytic processes.
  • Antimicrobial Research : Demonstrates fungicidal and bactericidal properties, making it useful in studying microbial resistance and developing new antimicrobial agents.

Medicine

  • Explored for its potential in developing thixotropic hydrogels for drug delivery systems. Its ability to interact with biological molecules positions it as a candidate for therapeutic applications.

Industrial Applications

Sodium dimethyl carbamodithioate has significant industrial uses:

Rubber Industry

  • Serves as a vulcanization accelerator for both synthetic and natural rubbers. It enhances the durability and elasticity of rubber products.

Water Treatment

  • Employed as a biocide in water treatment processes to degrade organic pollutants. Its ability to precipitate heavy metals from aqueous solutions is particularly beneficial in environmental remediation efforts.

Agriculture

  • Functions as a protective fungicide against various pathogens affecting crops. It is used in leaf spraying, seed treatment, and soil treatment to control diseases like grain smut and seedling blight.

Comparison with Related Compounds

The following table compares sodium dimethyl carbamodithioate with similar dithiocarbamate derivatives:

CompoundStructureBiological Activity
Sodium N,N-dimethyldithiocarbamateLacks ethyl linkageGeneral antimicrobial properties
Sodium diethyldithiocarbamateTwo ethyl groupsEnhanced antifungal activity
Sodium pyrrolidinedithiocarbamateContains pyrrolidine groupNotable anticancer properties

This comparison highlights the unique reactivity and binding characteristics of sodium dimethyl carbamodithioate compared to other dithiocarbamate derivatives.

Case Studies

  • Enzyme Mechanisms : In biochemical research, sodium dimethyl carbamodithioate has been used to elucidate the mechanisms of enzymes involved in redox reactions. Studies have shown that it can effectively inhibit enzyme activity through covalent modification of active site residues.
  • Antimicrobial Efficacy : Research demonstrated its effectiveness against fungal pathogens in agricultural settings, leading to its adoption as a protective agent on crops like melons, where tolerance levels were established at 25 ppm.
  • Heavy Metal Remediation : A study focused on the compound's ability to precipitate heavy metals from wastewater highlighted its potential utility in environmental cleanup efforts, showcasing its role as an eco-friendly alternative for metal chelation.

Comparison with Similar Compounds

  • Sodium N,N-dimethyldithiocarbamate
  • Sodium diethyldithiocarbamate
  • Sodium pyrrolidinedithiocarbamate

Comparison: Sodium (2-(dimethylamino)ethyl)carbamodithioate is unique in its structure, which includes a dimethylaminoethyl group. This structural feature imparts distinct reactivity and binding properties compared to other dithiocarbamates. For example, sodium N,N-dimethyldithiocarbamate lacks the ethyl linkage, resulting in different chemical behavior and applications.

Biological Activity

Sodium (2-(dimethylamino)ethyl)carbamodithioate, commonly referred to as sodium dimethyl carbamodithioate, is a dithiocarbamate compound with diverse biological applications. It is primarily recognized for its role in enzyme studies, antimicrobial properties, and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₃H₆NNaS₂
  • Molar Mass : 136.21 g/mol
  • pKa : Approximately 5.4, indicating its dissociated form predominates in neutral pH environments.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound can form covalent bonds with sulfur-containing amino acids in enzymes, leading to inhibition of their activity. This is particularly relevant in studies involving redox reactions and protein-sulfur interactions.
  • Redox Reactions : It participates in redox processes that can alter the cellular redox state, impacting various metabolic pathways.
  • Antimicrobial Activity : The compound has been noted for its fungicidal and bactericidal properties, making it useful in industrial applications such as water treatment and as an additive in paints .

1. Enzyme Mechanisms

Sodium dimethyl carbamodithioate is utilized in biochemical research to probe enzyme mechanisms. It serves as a tool to investigate protein-sulfur interactions and understand the catalytic processes of various enzymes.

2. Antimicrobial Properties

The compound has demonstrated efficacy as an antimicrobial agent against a range of pathogens:

  • Fungi : Effective against fungal pathogens in agricultural settings.
  • Bacteria : Exhibits bactericidal properties that are leveraged in industrial applications to prevent microbial contamination .

3. Therapeutic Potential

Research has indicated potential therapeutic uses of sodium dimethyl carbamodithioate:

  • Cancer Research : Compounds within the dithiocarbamate family have shown anticancer activities. For instance, derivatives have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models .
  • Heavy Metal Remediation : The compound has been studied for its capacity to precipitate heavy metals from aqueous solutions, demonstrating potential applications in environmental remediation .

Case Studies

StudyFindings
Antischistosomal ActivityA study reported that structurally related dithiocarbamates exhibited low micromolar activity against Schistosoma mansoni, suggesting potential for sodium dimethyl carbamodithioate derivatives in antiparasitic therapies .
Antimicrobial EfficacySodium dimethyl carbamodithioate was tested against various microbial strains, showing significant inhibition of growth, particularly in water treatment applications .
Cancer Cell InhibitionResearch highlighted that dithiocarbamate compounds could inhibit NF-κB activity and enhance the efficacy of cytotoxic drugs against breast cancer stem cells .

Comparison with Related Compounds

This compound can be compared with other dithiocarbamate derivatives:

CompoundStructureBiological Activity
Sodium N,N-dimethyldithiocarbamateLacks ethyl linkageGeneral antimicrobial properties
Sodium diethyldithiocarbamateTwo ethyl groupsEnhanced antifungal activity
Sodium pyrrolidinedithiocarbamateContains pyrrolidine groupNotable anticancer properties

The unique structure of this compound provides distinct reactivity and binding characteristics compared to these related compounds .

Q & A

Q. How to mitigate biases when using AI tools to predict this compound’s properties?

  • Methodological Answer : Train AI models on diverse, peer-reviewed datasets (e.g., Cambridge Structural Database) and validate predictions with experimental data. For quantum mechanical predictions, cross-check with ab initio methods (e.g., MP2 or CCSD(T)). Document model limitations in reproducibility sections .

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